cis-2-Ethoxycyclohexanamine
Description
cis-2-Ethoxycyclohexanamine (hypothetical structure based on nomenclature conventions) is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent and a primary amine (-NH₂) group in the cis spatial configuration. Key characteristics inferred from its structure include:
- Molecular formula: C₈H₁₇NO
- Molecular weight: ~143.23 g/mol
- Functional groups: Ethoxy (ether) and primary amine.
- Stereochemistry: Cis configuration at the 2-position of the cyclohexane ring.
The ethoxy group may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carboxamide), influencing solubility, bioavailability, and reactivity .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R,2S)-2-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8+/m1/s1 |
InChI Key |
YCYAEUYTQSONCV-SFYZADRCSA-N |
Isomeric SMILES |
CCO[C@H]1CCCC[C@H]1N |
Canonical SMILES |
CCOC1CCCCC1N |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)
Structural Insights :
Cis-2-amino-1-cyclohexanecarboxamide (CAS 115014-77-2)
Functional Group Impact :
- The carboxamide group in Cis-2-amino-1-cyclohexanecarboxamide increases hydrogen-bonding capacity, improving water solubility but reducing lipid solubility compared to the ethoxy analog.
- cis-2-Ethoxycyclohexanamine’s ether linkage may confer greater metabolic stability, as ethers are less prone to hydrolysis than amides.
Hexamethylene Diisocyanate (CAS 822-06-0)
Key Differences :
- Hexamethylene diisocyanate’s isocyanate groups make it highly reactive, forming polyurethanes with diols. In contrast, cis-2-Ethoxycyclohexanamine’s amine group could participate in Schiff base formation or salt synthesis.
Research Findings and Data Gaps
- Toxicity Prediction : For cis-2-Ethoxycyclohexanamine, the OECD QSAR Toolbox could predict hazards via read-across from primary amines like 4,4'-methylenebis(cyclohexylamine), emphasizing respiratory and dermal risks.
- Stereochemical Effects : The cis configuration may influence biological activity; e.g., in cyclohexanamine derivatives, stereochemistry affects receptor binding and metabolic pathways .
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